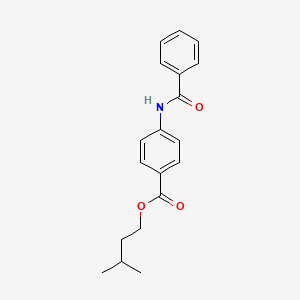

Isopentyl 4-(benzoylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(ベンゾイルアミノ)安息香酸イソペンチルは、エステル類に属する有機化合物です。エステル類は、心地よい香りが特徴であり、香水や香料によく使用されます。この化合物は、ベンゾイルアミノ安息香酸構造の4位にイソペンチル基が結合していることを特徴としています。

製法

合成経路および反応条件

4-(ベンゾイルアミノ)安息香酸イソペンチルの合成は、通常、エステル化反応を伴います。一般的な方法の1つは、硫酸などの酸触媒の存在下で、4-(ベンゾイルアミノ)安息香酸とイソペンチルアルコールを反応させることです。 反応は、エステルへの完全な変換を確保するために還流条件下で行われます .

工業的生産方法

工業的な設定では、4-(ベンゾイルアミノ)安息香酸イソペンチルの生産は、収率と効率を最適化するために、連続フロー反応器を使用することがあります。触媒の使用と制御された反応条件は、最終製品の高純度と一貫性を保証します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 4-(benzoylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(benzoylamino)benzoic acid with isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

化学反応の分析

反応の種類

4-(ベンゾイルアミノ)安息香酸イソペンチルは、次のようなさまざまな化学反応を起こす可能性があります。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアルコールを生じます.

一般的な試薬と条件

酸性加水分解: 塩酸などの強酸と水が必要です。

塩基性加水分解 (けん化): 水酸化ナトリウムまたは水酸化カリウムを使用します。

主な生成物

加水分解: 4-(ベンゾイルアミノ)安息香酸とイソペンチルアルコールを生成します。

還元: 対応するアルコールを生成します。

エステル交換: 使用するアルコールに応じて、さまざまなエステルを生成します。

科学研究への応用

4-(ベンゾイルアミノ)安息香酸イソペンチルは、科学研究においてさまざまな用途があります。

化学: エステル化反応と加水分解反応のモデル化合物として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 生物学的環境で加水分解できるエステル結合のために、薬物送達システムにおけるその潜在的な用途を探求されています。

科学的研究の応用

Isopentyl 4-(benzoylamino)benzoate has various applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

作用機序

4-(ベンゾイルアミノ)安息香酸イソペンチルの作用機序は、主にそのエステル結合を伴います。生物系では、エステラーゼはエステル結合を加水分解して、活性成分を放出することができます。 ベンゾイルアミノ基は、特定の分子標的に作用して、さまざまな生化学的経路に影響を与える可能性があります .

類似化合物の比較

類似化合物

酢酸イソペンチル: バナナのような香りが特徴で、香料や香料に使用されます.

安息香酸エチル: 心地よい香りが特徴で、香水や溶媒として使用されます.

独自性

4-(ベンゾイルアミノ)安息香酸イソペンチルは、ベンゾイルアミノ基の存在のために独特であり、酢酸イソペンチルや安息香酸エチルなどの単純なエステルと比較して、追加の生物活性と相互作用における特異性を付与することができます。

結論

4-(ベンゾイルアミノ)安息香酸イソペンチルは、さまざまな分野で重要な用途を持つ多用途な化合物です。その合成、反応性、および潜在的な生物活性は、さらなる研究と工業的応用にとって興味深い対象となっています。

類似化合物との比較

Similar Compounds

Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.

Ethyl benzoate: Another ester with a pleasant odor, used in perfumes and as a solvent.

Uniqueness

Isopentyl 4-(benzoylamino)benzoate is unique due to the presence of the benzoylamino group, which can impart additional biological activity and specificity in its interactions compared to simpler esters like isopentyl acetate and ethyl benzoate.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and potential biological activities make it an interesting subject for further research and industrial applications.

特性

分子式 |

C19H21NO3 |

|---|---|

分子量 |

311.4 g/mol |

IUPAC名 |

3-methylbutyl 4-benzamidobenzoate |

InChI |

InChI=1S/C19H21NO3/c1-14(2)12-13-23-19(22)16-8-10-17(11-9-16)20-18(21)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21) |

InChIキー |

NYUMBAHKMIBFCS-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。